Tempol-d17,15N
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Overview
Description
Tempol-d17,15N, also known as 4-Hydroxy-TEMPO-d17,15N, is a deuterium-labeled version of Tempol. Tempol is a general superoxide dismutase-mimetic agent that efficiently neutralizes reactive oxygen species. The deuterium and nitrogen-15 labeling in this compound makes it particularly useful in scientific research, especially in studies involving pharmacokinetics and metabolic profiling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tempol-d17,15N is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) and nitrogen (nitrogen-15) into the Tempol molecule. The synthesis involves the use of deuterated reagents and nitrogen-15 labeled compounds under controlled reaction conditions. The process typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the Tempol molecule using deuterated reagents.
Nitrogen-15 Labeling: Incorporation of nitrogen-15 into the molecule using nitrogen-15 labeled compounds.
Purification: The final product is purified using techniques such as chromatography to ensure high isotopic purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and facilities to handle isotopically labeled compounds. The production is carried out under strict quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tempol-d17,15N undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxoammonium cations.
Reduction: It can be reduced back to the hydroxylamine form.
Substitution: The compound can participate in substitution reactions where functional groups are replaced
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products
The major products formed from these reactions include oxoammonium cations, hydroxylamine derivatives, and substituted this compound compounds .
Scientific Research Applications
Tempol-d17,15N has a wide range of scientific research applications, including:
Chemistry: Used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.
Biology: Employed in studies of oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects in conditions involving oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes .
Mechanism of Action
Tempol-d17,15N exerts its effects by mimicking the activity of superoxide dismutase, an enzyme that neutralizes reactive oxygen species. The compound efficiently scavenges superoxide radicals, thereby reducing oxidative stress. The molecular targets include reactive oxygen species and various cellular components affected by oxidative stress. The pathways involved include the reduction of superoxide radicals to hydrogen peroxide and subsequent detoxification .
Comparison with Similar Compounds
Similar Compounds
Tempol: The non-labeled version of Tempol, which also acts as a superoxide dismutase-mimetic agent.
4-Hydroxy-TEMPO: Another derivative of Tempol with similar antioxidant properties.
4-Oxo-TEMPO: A related compound with similar redox properties but different reactivity .
Uniqueness
Tempol-d17,15N is unique due to its isotopic labeling, which makes it particularly useful in studies requiring precise tracking and quantification of the compound. The deuterium and nitrogen-15 labels provide distinct advantages in pharmacokinetic and metabolic studies, allowing for more accurate measurements and analysis .
Properties
Molecular Formula |
C9H18NO2 |
---|---|
Molecular Weight |
190.34 g/mol |
InChI |
InChI=1S/C9H18NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h7,11H,5-6H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D,10+1 |
InChI Key |
UZFMOKQJFYMBGY-BIXFOSJQSA-N |
Isomeric SMILES |
[2H]C1(C(C(C([15N](C1(C([2H])([2H])[2H])C([2H])([2H])[2H])[O])(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])([2H])O)[2H] |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)O)C |
Origin of Product |
United States |
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